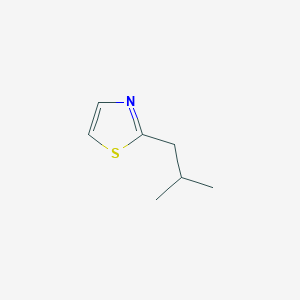

2-Isobutylthiazole

概要

説明

2-Isobutylthiazole is an organic compound with the molecular formula C7H11NS. It is a member of the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its distinctive aroma, which is often described as green and reminiscent of ripe tomatoes. It is commonly used as a flavoring agent in the food industry to enhance the taste of various products .

準備方法

Synthetic Routes and Reaction Conditions: One common synthetic route for 2-Isobutylthiazole involves the condensation of mercaptoacetaldehyde dimer with 3-methylbutyraldehyde in the presence of anhydrous sodium sulfate and ammonia gas. This reaction yields 2-isobutyl-2,5-dihydrothiazole, which is then dehydrogenated using benzoquinone to produce the final product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves the sulfo-reaction of sodium hydrosulfide and acetic acid to generate mercaptoacetaldehyde dimer, followed by condensation with 3-methylbutyraldehyde. The resulting intermediate is then dehydrogenated to yield this compound. This method is cost-effective, environmentally friendly, and suitable for large-scale production .

化学反応の分析

Palladium-Catalyzed C5–H Arylation Reactions

Pd-N-heterocyclic carbene (NHC) complexes enable direct functionalization at the C5 position, bypassing traditional cross-coupling limitations .

Key Reaction Parameters

Substrate Scope

-

Aryl Bromides : Tolerates electron-withdrawing (-NO₂, -CF₃), electron-donating (-OMe), and sterically hindered groups (2,6-dimethyl) .

-

Heteroaryl Bromides : Pyridine, thiophene, and furan derivatives react efficiently .

Catalyst Performance Comparison

| Catalyst Structure | Aerobic Conditions? | Yield (%) |

|---|---|---|

| [Pd(μ-Cl)Cl(SIMes)]₂ | Yes | 99 |

| Pd-NHC-PPh₃ | No | 70 |

| Pd-NHC-Pyridine | Yes | 85 |

Mechanistic Insights

-

C–H Activation : Pd⁰ inserts into the C5–H bond, forming a cyclopalladated intermediate .

-

Oxidative Addition : Aryl bromide reacts with Pd to form a Pd(II) species.

-

Reductive Elimination : Releases the C5-arylated product and regenerates the catalyst .

Functional Group Compatibility

科学的研究の応用

Food Industry Applications

Flavoring Agent:

2-Isobutylthiazole is primarily used as a flavoring agent due to its tomato-like aroma. It enhances the sensory profile of various food products, such as:

- Tomato-based products: It is naturally found in tomatoes and is utilized in sauces, soups, and juices to replicate or enhance tomato flavor .

- Beverages: The compound improves the flavor of vegetable drinks, fruit juices, and even alcoholic beverages . It is particularly noted for enhancing the throat feel in drinks like sports drinks and teas .

Edible Essence:

This compound serves as an edible essence that can be safely used in various food items, including:

- Confectionery: It adds depth to candies and desserts.

- Meat Products: Used to enhance the flavor profile of processed meats .

Pharmaceutical Applications

Recent studies have investigated the potential of this compound derivatives as therapeutic agents. Research has shown that certain derivatives exhibit inhibitory activities against enzymes such as:

- α-Amylase and α-Glucosidase: These enzymes are crucial in carbohydrate metabolism, making these compounds potential candidates for managing diabetes .

- Protein Kinases: Some derivatives have demonstrated anticancer properties by inhibiting specific protein kinases involved in cancer progression .

Agricultural Applications

Pest Control:

this compound has been explored for its potential as a biocontrol agent against fungal pathogens affecting crops. Its application includes:

- Anti-Oomycete Activity: Research indicates that certain formulations containing this compound can inhibit plant pathogens like Phytophthora infestans, which causes late blight in tomatoes .

Case Studies and Research Findings

A comprehensive review of the literature reveals several key studies highlighting the applications of this compound:

作用機序

The mechanism of action of 2-Isobutylthiazole involves its interaction with olfactory receptors, which are responsible for detecting its characteristic aroma. In biological systems, it acts as a pheromone, influencing the behavior of certain species. The molecular targets and pathways involved in its action are primarily related to olfactory signaling and pheromone communication .

類似化合物との比較

2-Isobutylthiazole can be compared with other thiazole derivatives such as:

2-Methylthiazole: Known for its roasted and meaty aroma, used in flavoring meat products.

2-Acetylthiazole: Has a nutty and popcorn-like aroma, commonly used in snack foods.

2-Propylthiazole: Exhibits a fruity and sweet aroma, used in confectionery products.

Uniqueness: this compound stands out due to its green, tomato-like aroma, making it particularly valuable in flavoring applications that require a fresh and natural tomato scent .

生物活性

2-Isobutylthiazole (C7H11NS) is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and agriculture.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which contributes to its reactivity and biological activity. The compound is known for its presence in various natural products and as a metabolite in organisms such as Saccharomyces cerevisiae .

Antidiabetic Potential

Recent studies have highlighted the antidiabetic properties of this compound derivatives. A series of synthesized compounds demonstrated significant inhibitory effects on enzymes related to carbohydrate metabolism:

- α-Amylase Inhibition : The synthesized derivatives exhibited IC₅₀ values ranging from 12.00 ± 0.289 to 76.15 ± 0.477 μg/ml, indicating moderate to good inhibitory activity against α-amylase .

- α-Glucosidase Inhibition : The compounds showed IC₅₀ values between 7.17 ± 0.201 to 74.08 ± 0.244 μg/ml, outperforming the standard drug acarbose (IC₅₀ = 16.59 ± 0.135 μg/ml) .

The findings suggest that these derivatives could serve as potential therapeutic agents for managing diabetes by regulating blood glucose levels.

Anticancer Activity

The anticancer potential of this compound derivatives was evaluated through protein kinase inhibition assays. Some compounds demonstrated notable activity, with zones of inhibition ranging from 9 ± 1.3 to 19 ± 1.5 mm against various cancer cell lines . This indicates a promising avenue for developing new anticancer drugs based on thiazole chemistry.

The biological activities of this compound are attributed to its ability to interact with specific enzyme targets:

- Enzyme Binding : Molecular docking studies have illustrated how these compounds bind to the active sites of α-amylase and α-glucosidase, disrupting their function and thereby inhibiting carbohydrate breakdown .

- Protein Kinase Interaction : The binding interactions with protein kinases suggest a mechanism through which these compounds may exert their anticancer effects, potentially leading to cell cycle arrest or apoptosis in cancer cells.

Synthesis and Evaluation of Derivatives

A study synthesized eighteen C5-arylated-2-isobutylthiazole derivatives using Pd-NHC complexes, followed by biological evaluation focusing on their enzyme inhibitory activities . The results indicated that several derivatives not only adhered to Lipinski's rule of five (indicating good drug-likeness) but also exhibited low toxicity profiles according to the PkCSM database analysis.

| Compound | α-Amylase IC₅₀ (μg/ml) | α-Glucosidase IC₅₀ (μg/ml) | Protein Kinase Activity (mm) |

|---|---|---|---|

| 6a | No activity | No activity | - |

| 6b | No activity | Good (IC₅₀ = 20.00) | - |

| 6c | Moderate (IC₅₀ = 50.00) | Moderate (IC₅₀ = 30.00) | - |

| ... | ... | ... | ... |

| 6p | Good (IC₅₀ = 12.00) | Excellent (IC₅₀ = 7.17) | Good (19 ± 1.5 mm) |

Agricultural Applications

Beyond medicinal uses, the compound has been studied for its role in plant health, particularly against pathogens affecting crops like tomatoes. Its antifungal properties can be leveraged in developing biocontrol agents against diseases such as late blight caused by Phytophthora infestans .

特性

IUPAC Name |

2-(2-methylpropyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPVUVUNJQERIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025653 | |

| Record name | 2-Isobutylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; odour of tomato leaves | |

| Record name | 2-Isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-Isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.993-0.997 | |

| Record name | 2-Isobutylthiazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18640-74-9 | |

| Record name | 2-Isobutylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18640-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Isobutyl-1,3-thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018640749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ISOBUTYLTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-(2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Isobutylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isobutylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ISOBUTYLTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03TDY75D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(2-Methylpropyl)thiazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031862 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-isobutylthiazole in tomato flavor?

A1: this compound is a key aroma compound in tomatoes, contributing to the characteristic "green" and "tomato-like" odor. [, , , , , , , , ] Its concentration significantly influences consumer preference, with higher levels often associated with less preferred cultivars. [, , , , ]

Q2: How does the tomato matrix influence the volatility of this compound?

A2: Studies show that the tomato matrix, specifically the presence of CaCl2 used to inhibit enzymatic activity, can significantly reduce the volatility of this compound. [] This highlights the importance of considering matrix effects when analyzing aroma compounds.

Q3: Does the ripening stage of tomatoes affect this compound concentration?

A3: Yes, the concentration of this compound varies significantly throughout the ripening process. [, ] In some cultivars, it peaks at the turning or pink stage, while in others, it continues to increase until the red stage. []

Q4: Can processing methods impact the levels of this compound in tomato products?

A4: Yes, processing methods significantly influence this compound levels. For example, pulsed electric field (PEF) processing preserves higher levels compared to traditional thermal processing. []

Q5: Are there differences in this compound levels between traditional and hybrid tomato cultivars?

A5: Research suggests that traditional tomato cultivars often exhibit higher levels of this compound compared to their hybrid counterparts. [, ] This difference contributes to the perception of traditional cultivars having a stronger, more desirable tomato aroma. []

Q6: What is known about the biosynthesis of this compound in tomatoes?

A6: this compound is a nitrogenous volatile compound, and its production in tomatoes was recently linked to a cysteine-dependent pathway. [] An enzyme, tetrahydrothiazolidine-4-carboxylic acid N-hydroxylase, catalyzes the formation of this compound and other nitrogenous volatiles from cysteine-derived substrates and volatile aldehydes. []

Q7: Is the concentration of this compound in tomatoes genetically controlled?

A7: Yes, studies have shown that the concentration of this compound is heritable and influenced by a single gene with additive effects. [] This genetic basis opens avenues for breeding programs focused on enhancing tomato flavor.

Q8: How do ethylene and auxin, plant hormones involved in fruit ripening, affect this compound production?

A8: Both ethylene and auxin influence the biosynthesis of volatile compounds, including this compound, during tomato ripening. [] While ethylene seems to play a more dominant role in the early stages, auxin's influence becomes more pronounced as ripening progresses. []

Q9: Can environmental factors like light impact the levels of this compound in tomatoes?

A9: Yes, environmental factors like light spectrum and daily light integral can impact the accumulation of this compound in tomato fruits. [] For example, supplementing white light with green light at high intensities has been shown to reduce the percentage of this compound in tomato fruits. []

Q10: What analytical techniques are commonly employed to identify and quantify this compound in tomatoes?

A10: Several techniques are used, including:

- Gas Chromatography-Olfactometry (GC-O): This method helps identify and assess the aroma contribution of individual volatiles, including this compound, by combining gas chromatography separation with human sensory evaluation. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate and identify volatile compounds based on their mass-to-charge ratio, allowing for the quantification of this compound. [, , , ]

- Solid Phase Microextraction (SPME): This technique is used for the extraction of volatile compounds, including this compound, from the headspace of tomatoes prior to analysis by GC-MS. [, , ]

- Dynamic Headspace (DHS) Analysis: DHS involves purging the headspace above a sample with an inert gas and trapping the volatiles on an adsorbent for subsequent analysis, allowing for a comprehensive profile of volatile compounds including this compound. [, , , ]

Q11: What challenges are associated with accurately measuring this compound in tomato samples?

A11: Accurately quantifying this compound can be challenging due to its volatility and potential interactions with the tomato matrix. [] It is crucial to consider these factors during sample preparation and analysis to ensure accurate results.

Q12: What other applications, beyond flavor, are being explored for this compound?

A12: Research on this compound extends beyond its role in tomato flavor. Studies are investigating its potential as a green corrosion inhibitor for steel in acidic environments, highlighting its diverse applications in materials science. []

Q13: Has this compound been implicated in interactions with biological systems?

A13: Yes, studies show that this compound can interact with odorant-binding proteins, like the Cynops pyrrhogaster lipocalin (Cp-Lip1), influencing surface acoustic wave (SAW) propagation velocities. [] This finding has implications for the development of bio-sensors for odorant detection.

Q14: Is there evidence of this compound being involved in insect olfaction?

A14: Interestingly, research suggests that this compound acts as an odorant ligand for the CquiOR91.2 odorant receptor in the mosquito species Culex quinquefasciatus. [] This highlights the potential ecological roles of this compound and its interaction with insect olfactory systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。